molecular formula C29H29NO4S2 B11674756 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11674756
M. Wt: 519.7 g/mol
InChI Key: PRILIYRFJNUYFA-XHPQRKPJSA-N
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Description

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one with 4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides; reactions often require the presence of a base and are conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C29H29NO4S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H29NO4S2/c1-29(2,3)21-11-13-23(14-12-21)33-16-17-34-24-15-10-20(18-25(24)32-4)19-26-27(31)30(28(35)36-26)22-8-6-5-7-9-22/h5-15,18-19H,16-17H2,1-4H3/b26-19-

InChI Key

PRILIYRFJNUYFA-XHPQRKPJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Origin of Product

United States

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